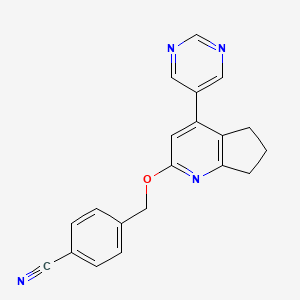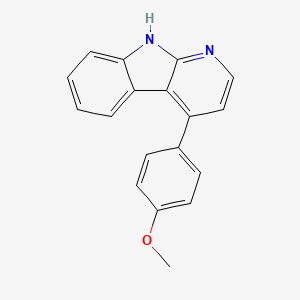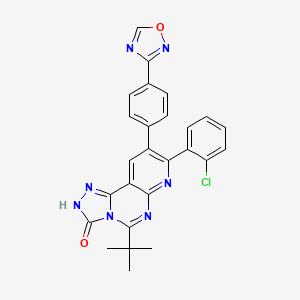![molecular formula C25H24ClFN4O2 B10835948 Pyrazolo[1,5-a]pyrimidine derivative 12](/img/structure/B10835948.png)
Pyrazolo[1,5-a]pyrimidine derivative 12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidine derivative 12 is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds. Pyrazolo[1,5-a]pyrimidine derivatives are characterized by a rigid, planar structure that combines both pyrazole and pyrimidine rings .
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidine derivative 12 typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include the reaction of aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under reflux conditions with appropriate solvents and catalysts to achieve high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and environmental sustainability .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivative 12 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce nitro groups or carbonyl groups to amines or alcohols, respectively.
Substitution: Aromatic substitution reactions, such as nitration, halogenation, and formylation, are commonly performed on the pyrazolo[1,5-a]pyrimidine core. These reactions often use reagents like nitric acid, halogens, or formylating agents under controlled conditions.
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivative 12 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 12 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors, including protein kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: By inhibiting or modulating the activity of these targets, this compound can interfere with cellular processes such as proliferation, apoptosis, and inflammation. This makes it a promising candidate for the development of therapeutic agents.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivative 12 can be compared with other similar compounds, such as:
Zaleplon: A sedative agent that shares the pyrazolo[1,5-a]pyrimidine core structure.
Indiplon: Another sedative agent with a similar structure and mechanism of action.
Ocinaplon: An anxiolytic agent that also contains the pyrazolo[1,5-a]pyrimidine motif.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C25H24ClFN4O2 |
|---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
[(2S)-1-[3-(4-chlorophenyl)-7-(3-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C25H24ClFN4O2/c1-33-15-21-24(16-7-9-18(26)10-8-16)25-28-23(30-11-3-6-20(30)14-32)13-22(31(25)29-21)17-4-2-5-19(27)12-17/h2,4-5,7-10,12-13,20,32H,3,6,11,14-15H2,1H3/t20-/m0/s1 |
InChI Key |
USQDDAWNOFWURT-FQEVSTJZSA-N |
Isomeric SMILES |
COCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)N4CCC[C@H]4CO)C5=CC(=CC=C5)F |
Canonical SMILES |
COCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)N4CCCC4CO)C5=CC(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyrimidine derivative 6](/img/structure/B10835876.png)
![Pyrazolo[1,5-a]pyrimidine derivative 9](/img/structure/B10835883.png)
![3-(2-fluoro-4-iodoanilino)-N-(2-hydroxy-2-methylpropoxy)-2-methyl-1-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B10835888.png)




![N-(2-cyanoethyl)-2-[2-[4-cyano-2-[(2-fluoroacetyl)amino]phenyl]-7-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl]-N-methylacetamide](/img/structure/B10835903.png)





![Pyrazolo[1,5-a]pyrimidine derivative 16](/img/structure/B10835940.png)
